molecular formula C9H9ClO4S B1417289 2-Chloro-5-(ethanesulfonyl)benzoic acid CAS No. 90649-97-1

2-Chloro-5-(ethanesulfonyl)benzoic acid

Cat. No. B1417289
CAS RN: 90649-97-1
M. Wt: 248.68 g/mol
InChI Key: CJHDNODBCUENAN-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethanesulfonyl)benzoic acid, also known as CEEA, is a carboxylic acid that is widely used in many scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a reagent, catalyst, and as a building block for organic synthesis. CEEA has been used in the synthesis of a variety of compounds, including peptides, carbohydrates, and other organic molecules. In addition, CEEA has been used in the study of various biochemical and physiological effects, as well as in the development of new laboratory experiments.

Scientific Research Applications

Application in Pharmaceuticals: Production of Mesalamine

  • Summary of the Application : “2-Chloro-5-(ethanesulfonyl)benzoic acid” is used as a starting material in the synthesis of Mesalamine , an anti-inflammatory agent widely used for the treatment of colitis .
  • Methods of Application or Experimental Procedures : The synthesis involves a one-pot method where “2-chloro-5-nitrobenzoic acid” is converted to “2-hydroxy-5-nitrobenzoic acid” using excess aqueous KOH (4.0 equivalents) to ensure completion of hydrolysis. This is further converted to the desired product, Mesalamine, under a hydrogen atmosphere using 10% Pd/C as the catalyst .
  • Results or Outcomes : The method has been reported to have excellent conversion (99.3%), high yield (93%), and cost-effectiveness. It has been validated for benign, large-scale production .

For example, in the field of Organic Chemistry , benzoic acid derivatives are known to have varying acidity levels depending on the electron-withdrawing or electron-donating nature of the substituent groups . This property can be exploited in various chemical reactions and syntheses.

properties

IUPAC Name

2-chloro-5-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDNODBCUENAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(ethanesulfonyl)benzoic acid

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 2-Chloro-5-methanesulfonyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and ethyl iodide in 20 ml ethanol/20 ml water and obtained in 27% yield. MS (m/e): 247.1 (MH−, 100%).
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27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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